2,4,4,6-Tetramethyloctane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

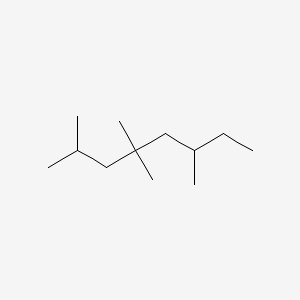

2D Structure

3D Structure

Properties

CAS No. |

62199-35-3 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

2,4,4,6-tetramethyloctane |

InChI |

InChI=1S/C12H26/c1-7-11(4)9-12(5,6)8-10(2)3/h10-11H,7-9H2,1-6H3 |

InChI Key |

UQCGTRPILZWACX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CC(C)(C)CC(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of High-Purity 2,4,4,6-Tetramethyloctane: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of high-purity 2,4,4,6-tetramethyloctane, a branched alkane of interest in various research and development applications. The primary and most commercially viable route involves a two-step process: the dimerization of isobutylene (B52900) to form isooctene isomers, followed by the catalytic hydrogenation of the resulting diisobutylene mixture to yield the saturated this compound. This document details the experimental protocols for each step, presents quantitative data for key process parameters, and includes visualizations to elucidate the synthesis pathway.

Overview of the Synthesis Pathway

The synthesis of this compound is predominantly achieved through a sequential reaction pathway. The initial step is the acid-catalyzed dimerization of isobutylene, which produces a mixture of C8 olefins, primarily 2,4,4-trimethyl-1-pentene (B89804) and 2,4,4-trimethyl-2-pentene. This isooctene mixture is then subjected to catalytic hydrogenation to saturate the carbon-carbon double bond, resulting in the formation of isooctane, which includes this compound. Subsequent purification is necessary to isolate the high-purity desired product.

Experimental Protocols

Step 1: Dimerization of Isobutylene

The dimerization of isobutylene is an acid-catalyzed reaction that can be carried out using various catalysts, including solid phosphoric acid, acidic ion-exchange resins, and zeolites. The use of acidic ion-exchange resins, such as Amberlyst-15, is a common and effective method.

Catalyst: Amberlyst-15 (Strongly acidic, macroreticular, sulfonic acid ion-exchange resin)

Reaction Conditions:

| Parameter | Value |

| Temperature | 60 - 100°C |

| Pressure | 6 - 10 kg/cm ² |

| Isobutylene Feed | C4 mixture or pure isobutylene |

| Catalyst Loading | Varies based on reactor configuration |

Procedure:

-

Catalyst Preparation: The Amberlyst-15 resin should be dried prior to use to remove any absorbed water, which can affect catalytic activity. This can be achieved by heating the resin under vacuum.

-

Reaction Setup: The dimerization can be performed in a fixed-bed continuous flow reactor or a batch reactor. For a laboratory-scale synthesis, a stirred batch autoclave is suitable.

-

Reaction Execution:

-

The reactor is charged with the dried Amberlyst-15 catalyst.

-

The reactor is sealed and purged with an inert gas (e.g., nitrogen).

-

Liquid isobutylene is fed into the reactor.

-

The reactor is heated to the desired temperature (e.g., 60°C) and pressurized (e.g., 6 kg/cm ²) with nitrogen.

-

The reaction mixture is stirred for a specified residence time.

-

-

Product Recovery:

-

After the reaction, the reactor is cooled, and the pressure is released.

-

The liquid product, a mixture of diisobutylene isomers and unreacted C4 hydrocarbons, is separated from the solid catalyst by filtration.

-

The diisobutylene is then isolated from the unreacted starting materials by distillation.

-

Quantitative Data for Isobutylene Dimerization:

| Catalyst | Temperature (°C) | Pressure (MPa) | Isobutylene Conversion (%) | Diisobutylene Selectivity (%) | Reference |

| Amberlyst-15 | 60 | 0.6 | 90 | >60 | [Source on dimerization using Amberlyst-15] |

| Co/BETA Molecular Sieve | 60 | 1 | 74 | ~70 (for C8 olefins) | [Source on dimerization with Co/BETA catalyst] |

Step 2: Hydrogenation of Diisobutylene

The hydrogenation of the diisobutylene mixture is carried out using a heterogeneous catalyst, typically a noble metal supported on a high-surface-area material. Platinum on carbon (Pt/C) is a highly effective catalyst for this transformation.

Catalyst: 5% Platinum on Carbon (Pt/C)

Reaction Conditions:

| Parameter | Value |

| Temperature | 50 - 150°C |

| Hydrogen Pressure | 10 - 50 atm |

| Solvent | Ethanol or Hexane |

| Catalyst Loading | 1 - 5 mol% relative to diisobutylene |

Procedure:

-

Reaction Setup: A high-pressure autoclave (e.g., a Parr hydrogenator) equipped with a magnetic stirrer, gas inlet, and pressure gauge is used.

-

Reaction Execution:

-

The diisobutylene mixture and a suitable solvent (e.g., ethanol) are charged into the autoclave.

-

The Pt/C catalyst is carefully added to the mixture.

-

The reactor is sealed and purged several times with hydrogen gas to remove any air.

-

The reactor is then pressurized with hydrogen to the desired pressure (e.g., 20 atm).

-

The reaction mixture is heated to the target temperature (e.g., 80°C) and stirred vigorously to ensure good contact between the catalyst, substrate, and hydrogen.

-

The progress of the reaction can be monitored by the uptake of hydrogen.

-

-

Product Recovery:

-

Once the reaction is complete (i.e., hydrogen uptake ceases), the reactor is cooled to room temperature, and the excess hydrogen pressure is carefully vented.

-

The reaction mixture is filtered to remove the Pt/C catalyst. The catalyst can often be recycled.

-

The solvent is removed from the filtrate by rotary evaporation to yield the crude this compound.

-

Step 3: Purification of this compound

The crude product from the hydrogenation step will contain a mixture of tetramethyloctane isomers. High-purity this compound can be obtained by fractional distillation.

Procedure:

-

Apparatus Setup: A fractional distillation apparatus is assembled, including a distillation flask, a fractionating column (e.g., a Vigreux or packed column), a condenser, and a receiving flask.

-

Distillation:

-

The crude tetramethyloctane mixture is charged into the distillation flask along with boiling chips.

-

The mixture is heated, and the temperature at the top of the column is carefully monitored.

-

Fractions are collected based on their boiling points. This compound has a specific boiling point that will allow it to be separated from other isomers.

-

The fraction corresponding to the boiling point of this compound is collected as the high-purity product.

-

-

Purity Analysis: The purity of the final product should be confirmed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Signaling Pathways and Logical Relationships

The synthesis of this compound is a linear process with distinct stages. The following diagram illustrates the logical progression from starting materials to the final high-purity product, highlighting the key transformations and separations.

Conclusion

The synthesis of high-purity this compound is a well-established process that relies on the fundamental organic reactions of dimerization and hydrogenation. By carefully controlling the reaction conditions and employing effective purification techniques, it is possible to obtain this valuable branched alkane in high purity. This guide provides the necessary technical details to enable researchers and scientists to successfully synthesize this compound for their specific applications in drug development and other scientific endeavors.

An In-depth Technical Guide on the Physical Properties of 2,4,4,6-Tetramethyloctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the branched alkane 2,4,4,6-tetramethyloctane. Due to the limited availability of specific experimental data for this compound, this guide also includes comparative data for a closely related isomer, 2,2,4,4-tetramethyloctane (B144296), to provide a contextual understanding of its likely physical characteristics. Additionally, detailed experimental protocols for determining the key physical properties of branched alkanes are presented.

Core Physical Properties

| Property | This compound | 2,2,4,4-Tetramethyloctane (Isomer for Comparison) |

| Molecular Formula | C₁₂H₂₆[1] | C₁₂H₂₆[2][3] |

| Molecular Weight | 170.33 g/mol [1] | 170.33 g/mol [2][3] |

| Density | Data not available | 0.8 ± 0.1 g/cm³[2] |

| Boiling Point | Data not available | 191.8 ± 7.0 °C at 760 mmHg[2] |

| Melting Point | Data not available | -50.8°C (estimate)[4] |

| Refractive Index | Data not available | Data not available |

| Viscosity | Data not available | Data not available |

Experimental Protocols

The determination of the physical properties of liquid alkanes such as this compound involves a suite of established laboratory techniques. The following section details the methodologies for key experimental procedures.

2.1. Determination of Density

A common and precise method for determining the density of liquid alkanes is through the use of a vibrating tube densimeter.[5]

-

Principle: The instrument measures the oscillation period of a U-shaped tube filled with the sample liquid. This period is directly related to the density of the liquid.

-

Procedure:

-

Calibrate the instrument using two standards of known density, typically dry air and pure water.

-

Inject the sample of this compound into the measurement cell, ensuring no air bubbles are present.

-

Allow the sample to reach thermal equilibrium at the desired temperature.

-

Record the oscillation period and use the instrument's calibration constants to calculate the density.

-

Repeat the measurement at various temperatures to determine the temperature dependence of the density.

-

2.2. Determination of Boiling Point

The boiling point can be determined using distillation methods or ebulliometry.

-

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

-

Procedure (Simple Distillation):

-

Place a sample of this compound in a distillation flask with boiling chips.

-

Set up a distillation apparatus with a condenser and a collection flask.

-

Insert a thermometer so that the bulb is just below the side arm of the distillation flask.

-

Heat the flask gently.

-

Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point at the recorded atmospheric pressure.

-

2.3. Analysis and Purity Assessment by Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds like alkanes, and for determining their purity.[6][7][8]

-

Principle: The sample is vaporized and injected into a carrier gas stream which carries it through a column containing a stationary phase. Different components of the sample travel through the column at different rates depending on their chemical and physical properties and their interaction with the stationary phase, leading to their separation.

-

Procedure:

-

Inject a small volume of the this compound sample into the gas chromatograph.

-

The sample is vaporized in the injection port and carried by an inert gas (e.g., helium) onto the analytical column.

-

The components are separated based on their boiling points and interactions with the column's stationary phase.

-

A detector (e.g., Flame Ionization Detector - FID) records the elution of each component.[9]

-

The retention time (the time it takes for a component to pass through the column) is used for qualitative identification, and the peak area is used for quantitative analysis.

-

Visualizations

3.1. Experimental Workflow for Physical Property Determination

The following diagram illustrates a typical workflow for the experimental determination of the physical properties of a liquid alkane.

Caption: Workflow for alkane physical property determination.

3.2. Logical Relationship of Alkane Branching to Physical Properties

This diagram illustrates the general influence of molecular branching on the physical properties of alkanes.

References

- 1. This compound | C12H26 | CID 53428969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy 2,2,4,4-Tetramethyloctane (EVT-370058) | 62183-79-3 [evitachem.com]

- 3. 2,2,4,4-Tetramethyloctane [webbook.nist.gov]

- 4. 2,2,4,4-TETRAMETHYLOCTANE | 62183-79-3 [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. Gas Chromatography: Analysis of a Hydrocarbon Mixture [sites.pitt.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

The Chemical Reactivity of Highly Branched Alkanes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the chemical reactivity of highly branched alkanes. It delves into the structural and electronic factors that differentiate them from their linear counterparts, focusing on thermodynamic stability, reaction mechanisms, and the influence of steric effects. Detailed experimental protocols, quantitative data, and process visualizations are included to support advanced research and development.

Thermodynamic Stability of Branched Alkanes

A fundamental principle governing the reactivity of branched alkanes is their inherent thermodynamic stability compared to their linear isomers.[1][2] Branched alkanes possess lower potential energy and are therefore less reactive in reactions like combustion.[3] This increased stability is generally attributed to a combination of factors including a more compact structure which leads to a lower surface area and weaker intermolecular van der Waals forces.[1][2] Furthermore, computational studies suggest that intramolecular forces, electron correlation, and electrostatic effects contribute significantly to this phenomenon.[4][5]

The most direct quantitative measure of this stability is the heat of combustion (ΔH°c), which is the energy released when an alkane is completely burned in the presence of oxygen.[6] More stable isomers release less energy. As branching increases, the heat of combustion decreases, indicating greater stability.[6][7]

Table 1: Comparison of Heats of Combustion for Alkane Isomers

| Molecular Formula | Alkane Isomer | Structure | Heat of Combustion (kJ/mol) | Relative Stability |

| C₅H₁₂ | n-Pentane | Linear | -3536 | Least Stable |

| C₅H₁₂ | Isopentane (2-Methylbutane) | Branched | -3529 | More Stable |

| C₅H₁₂ | Neopentane (2,2-Dimethylpropane) | Highly Branched | -3514 | Most Stable |

| C₈H₁₈ | n-Octane | Linear | -5470 | Least Stable |

| C₈H₁₈ | Isooctane (B107328) (2,2,4-Trimethylpentane) | Highly Branched | -5458 | Most Stable |

Note: Values are approximate and sourced from various chemical data repositories. They illustrate the trend of decreasing heat of combustion with increased branching.

Key Chemical Reactions and Reactivity

While generally unreactive due to strong, non-polar C-C and C-H σ-bonds, alkanes undergo several important reactions, the rates and selectivity of which are profoundly influenced by branching.[6][8]

Free-Radical Halogenation

Halogenation is a substitution reaction where one or more hydrogen atoms are replaced by a halogen.[8] The reaction proceeds via a free-radical chain mechanism, typically initiated by heat or UV light.[9]

A critical aspect of this reaction is its selectivity. The stability of the intermediate alkyl radical determines the major product. The order of radical stability is:

Tertiary (3°) > Secondary (2°) > Primary (1°) > Methyl

Highly branched alkanes contain tertiary carbon-hydrogen bonds, which are significantly more reactive towards radical abstraction than primary or secondary C-H bonds. This makes halogenation a highly regioselective process for these substrates. Bromination is notably more selective than chlorination.[10][11] While chlorine is reactive enough to abstract primary, secondary, and tertiary hydrogens at comparable rates, bromine is much more selective for the hydrogen that forms the most stable radical intermediate.[11]

Table 2: Relative Rates of Hydrogen Abstraction by Halogen Radicals at Room Temperature

| Type of C-H Bond | Relative Rate (Chlorination) | Relative Rate (Bromination) |

| Primary (1°) | 1 | 1 |

| Secondary (2°) | 3 - 4.5 | 80 - 82 |

| Tertiary (3°) | 5 - 6 | 1600 - 19,400 |

Note: These values demonstrate the high selectivity of bromination for the tertiary C-H bonds found in branched alkanes.

This protocol describes the selective bromination at the tertiary C-H positions of a highly branched alkane.

-

Reagents and Setup:

-

Reactants: 2,3-dimethylbutane (B166060), N-Bromosuccinimide (NBS), Carbon Tetrachloride (CCl₄ - solvent).

-

Initiator: Azobisisobutyronitrile (AIBN) or a 250-watt UV lamp.

-

Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

-

Procedure:

-

Dissolve 2,3-dimethylbutane (1.0 eq) and a catalytic amount of AIBN (0.02 eq) in CCl₄ in the reaction flask.

-

Gently heat the mixture to reflux (approx. 77°C) under a nitrogen atmosphere.

-

Slowly add a solution of NBS (1.0 eq) in CCl₄ via the dropping funnel over 1 hour. If using a UV lamp, irradiate the flask during the addition.

-

Continue refluxing for an additional 2-3 hours after the addition is complete, or until the denser NBS is consumed and the lighter succinimide (B58015) floats at the surface.

-

Cool the reaction mixture to room temperature.

-

-

Workup and Purification:

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with a 10% sodium thiosulfate (B1220275) solution to remove any remaining bromine, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄).

-

Filter off the drying agent and remove the solvent (CCl₄) by rotary evaporation.

-

Purify the resulting crude product (2-bromo-2,3-dimethylbutane) by fractional distillation.

-

-

Analysis:

-

Characterize the final product using ¹H NMR, ¹³C NMR, and GC-MS to confirm its structure and assess purity.

-

Pyrolysis (Thermal Cracking)

Pyrolysis is the thermal decomposition of organic compounds at elevated temperatures in the absence of air.[12][13] For alkanes, this process, also known as cracking, breaks them down into smaller, often more useful, hydrocarbons like lower alkanes and alkenes.[13][14]

Contrary to what their thermodynamic stability might suggest, the rate of pyrolysis increases with molecular weight and branching.[12][14][15] The mechanism involves the homolytic cleavage of C-C and C-H bonds to form free radicals.[13] Highly branched alkanes can form more stable tertiary radicals, which lowers the activation energy for bond cleavage and accelerates the decomposition rate.

Oxidation

As discussed in Section 1.0, alkanes undergo complete combustion to produce CO₂ and H₂O.[16] This reaction is central to their use as fuels. The high stability of branched alkanes makes them less prone to premature ignition (knocking) in internal combustion engines, which is quantified by the octane (B31449) rating.[17] Highly branched 2,2,4-trimethylpentane (B7799088) (isooctane) is the standard for a 100-octane rating.[17]

Under specific catalytic conditions, alkanes can be partially oxidized to yield valuable chemicals like alcohols, ketones, and carboxylic acids.[18] Branching can influence the reaction rate and product distribution. More branched alkanes tend to oxidize faster than their linear counterparts.[18] The tertiary C-H bond is often the most susceptible site for oxidation. However, certain oxidation reactions of branched alkanes can also lead to the cleavage of C-C bonds.[19]

This procedure is adapted from studies on the oxidation of branched alkanes.[19]

-

Reagents and Setup:

-

Reactants: Isooctane (2,2,4-trimethylpentane), Hydrogen Peroxide (H₂O₂), Vanadyl acetylacetonate (B107027) (VO(acac)₂ - catalyst), Glacial Acetic Acid (solvent).

-

Apparatus: A thermostatic jacketed glass vessel with a magnetic stirrer.

-

-

Procedure:

-

Prepare a solution of VO(acac)₂ (e.g., 0.019 mmol) and isooctane (e.g., 0.5 mmol) in 5 mL of glacial acetic acid within the reaction vessel, maintained at 30°C.

-

Initiate the reaction by adding aqueous H₂O₂ (e.g., 30%, 4.86 mmol).

-

Stir the mixture vigorously. The reaction progress can be monitored by periodically titrating aliquots for H₂O₂ concentration (iodometry).

-

-

Workup and Analysis:

-

After the H₂O₂ is consumed (typically 1-2 hours), quench the reaction by adding a reducing agent like sodium sulfite (B76179) solution.

-

Neutralize the acetic acid with a saturated sodium bicarbonate solution.

-

Extract the organic products with a suitable solvent (e.g., diethyl ether).

-

Dry the organic extract over anhydrous Na₂SO₄.

-

Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the resulting alcohols, ketones, and any C-C cleavage products.

-

The Role of Carbocation Intermediates

The enhanced reactivity of tertiary C-H bonds in many reactions is directly linked to the stability of the resulting tertiary carbocation intermediates. A carbocation is a species containing a carbon atom with a positive charge and only six valence electrons.[20] Their stability is governed by two main factors:

-

Inductive Effect: Alkyl groups are electron-donating and push electron density towards the positively charged carbon, dispersing the charge and stabilizing the cation.[20]

-

Hyperconjugation: The overlap of adjacent C-H or C-C σ-bonds with the empty p-orbital of the carbocation allows for delocalization of the positive charge.[21]

The more alkyl groups attached to the cationic carbon, the greater the stabilization. Therefore, the stability order is 3° > 2° > 1° > methyl .[20][22] This principle is fundamental to understanding why reactions proceeding through carbocation intermediates are significantly faster and more selective for highly branched alkanes.

Figure 1: Logical flow showing how alkane branching leads to more stable tertiary carbocation intermediates, resulting in faster reaction pathways.

Steric Hindrance Effects

Steric hindrance refers to the slowing of chemical reactions due to the spatial bulk of substituents.[23] In highly branched alkanes, the voluminous alkyl groups can shield the reactive C-H bonds. This can have a dichotomous effect:

-

In Radical Reactions: The electronic effect (formation of a stable tertiary radical) usually dominates, leading to high reactivity at the tertiary center.

-

In Nucleophilic Substitution (on haloalkanes): If a branched alkane is functionalized (e.g., a tertiary alkyl halide), steric hindrance can significantly impede the backside attack required for an Sₙ2 reaction.[21][24] However, the same structure promotes an Sₙ1 reaction by stabilizing the intermediate carbocation.[21]

Therefore, the bulky nature of branched alkanes is a critical factor in determining reaction mechanisms and outcomes, especially in synthetic applications.

Figure 2: A typical experimental workflow for the free-radical halogenation of a branched alkane.

Applications in Drug Development

While alkanes themselves are not typically bioactive, branched alkyl groups are ubiquitous in pharmaceuticals. Their inclusion in a drug molecule can significantly impact its properties:

-

Lipophilicity and Binding: Bulky, non-polar groups like t-butyl or isobutyl can enhance binding to hydrophobic pockets in target proteins.

-

Metabolic Stability: Branching, particularly at positions adjacent to metabolically labile functional groups, can provide steric shielding against enzymatic degradation (e.g., by Cytochrome P450 enzymes), thereby increasing the drug's half-life.

-

Formulation: Semifluorinated alkanes (SFAs) are a class of compounds with unique physicochemical properties that are being explored as novel drug carriers and excipients, particularly for ophthalmic and pulmonary delivery.[25] They can dissolve lipophilic drugs and are used to formulate nanoemulsions, gels, and aerosols.[25]

References

- 1. ck12.org [ck12.org]

- 2. brainly.com [brainly.com]

- 3. Khan Academy [khanacademy.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. quora.com [quora.com]

- 6. Video: Combustion Energy: A Measure of Stability in Alkanes and Cycloalkanes [jove.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Halogenation of Alkanes | Mechanism, Reaction Steps & Products [allen.in]

- 9. chemguide.net [chemguide.net]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Notes on Pyrolysis of Hydrocarbons Alkanes [unacademy.com]

- 13. Pyrolysis of Hydrocarbons Alkanes: Process & Applications [vedantu.com]

- 14. byjus.com [byjus.com]

- 15. All About Pyrolysis of Alkanes [unacademy.com]

- 16. Combustion of Alkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 17. longdom.org [longdom.org]

- 18. studysmarter.co.uk [studysmarter.co.uk]

- 19. Hydroperoxide oxidation: unexpected C–C bond cleavage in branched alkanes and oxidation of molecular nitrogen [comptes-rendus.academie-sciences.fr]

- 20. byjus.com [byjus.com]

- 21. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]

- 22. masterorganicchemistry.com [masterorganicchemistry.com]

- 23. Steric Hindrance Effect | Definition, Factors & Examples - Lesson | Study.com [study.com]

- 24. quora.com [quora.com]

- 25. Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Predicted Spectroscopic Data of 2,4,4,6-Tetramethyloctane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Spectroscopic Data

In the absence of experimental spectra, computational methods provide a reliable estimation of the spectroscopic features of 2,4,4,6-tetramethyloctane.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound is characterized by a series of overlapping multiplets in the upfield region, typical for saturated hydrocarbons. The chemical shifts are influenced by the degree of substitution and the local electronic environment of each proton.

| Atom Number(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| 1 | 0.88 | Triplet |

| 2 | 1.25 | Multiplet |

| 3 | 1.15 | Multiplet |

| 5 | 1.20 | Multiplet |

| 6 | 1.50 | Multiplet |

| 7 | 0.85 | Triplet |

| 9 | 0.83 | Doublet |

| 10 | 0.83 | Singlet |

| 11 | 0.83 | Singlet |

| 12 | 0.83 | Doublet |

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum shows distinct signals for each carbon atom in a unique chemical environment. The chemical shifts are indicative of the type of carbon (methyl, methylene, methine, or quaternary).

| Atom Number(s) | Predicted Chemical Shift (ppm) |

| 1 | 14.3 |

| 2 | 29.5 |

| 3 | 49.5 |

| 4 | 32.9 |

| 5 | 54.5 |

| 6 | 25.0 |

| 7 | 23.0 |

| 8 | 11.4 |

| 9 | 25.5 |

| 10 | 25.5 |

| 11 | 22.8 |

| 12 | 22.8 |

Predicted Infrared (IR) Spectroscopy Data

The predicted IR spectrum of this compound is expected to exhibit characteristic absorption bands for alkanes.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | 2850-2960 | Strong |

| C-H Bend (Methylene) | 1450-1470 | Medium |

| C-H Bend (Methyl) | 1370-1380 | Medium |

Predicted Mass Spectrometry Data

The mass spectrum of this compound is predicted to show fragmentation patterns typical of branched alkanes. The molecular ion peak (M⁺) at m/z 170 is expected to be of low abundance or absent. Fragmentation will be favored at the branching points, leading to the formation of stable carbocations.

| m/z | Predicted Fragment Ion | Significance |

| 170 | [C₁₂H₂₆]⁺• | Molecular Ion (likely weak or absent) |

| 113 | [C₈H₁₇]⁺ | Loss of a butyl radical |

| 99 | [C₇H₁₅]⁺ | Loss of a pentyl radical |

| 85 | [C₆H₁₃]⁺ | Loss of a hexyl radical |

| 71 | [C₅H₁₁]⁺ | Loss of a heptyl radical |

| 57 | [C₄H₉]⁺ | Loss of an octyl radical (likely a base peak) |

| 43 | [C₃H₇]⁺ | Loss of a nonyl radical |

| 29 | [C₂H₅]⁺ | Loss of a decyl radical |

Methodology for Spectral Prediction

The predicted spectroscopic data presented in this guide were generated using a combination of computational methods.

NMR Spectra Prediction

The ¹H and ¹³C NMR spectra were predicted using online platforms such as NMRDB.org. These tools employ a combination of two main algorithms:

-

HOSE (Hierarchically Ordered Spherical description of Environment) Codes: This is an established technique that describes the chemical environment of a given atom up to a certain number of bonds. It is effective for predicting spectra of structures that are similar to those in the reference database.[1]

-

Neural Networks: This machine learning approach is particularly useful for predicting the spectra of novel structures that are not well-represented in the database. The predictions are based on a multitude of features that describe the atom's chemical environment.[1]

Some prediction software also utilizes rule-based algorithms and fragment-based predictions to estimate chemical shifts and coupling constants.[2]

IR Spectrum Prediction

The prediction of the IR spectrum is based on the general principles of infrared spectroscopy for alkanes. Computational chemistry software can be used to perform more precise predictions. These programs often use quantum mechanical calculations, such as Density Functional Theory (DFT), to model the molecular structure and vibrations of the compound.[3][4] The process typically involves:[3]

-

Molecular Structure Optimization: The 3D geometry of the molecule is optimized to find its most stable conformation.[3]

-

Vibrational Frequency Calculation: The vibrational frequencies and their corresponding intensities are calculated based on the optimized structure.

Mass Spectrum Prediction

The prediction of the mass spectrum is based on the established fragmentation rules for branched alkanes under electron ionization. The fragmentation process is governed by the stability of the resulting carbocations and radicals. Cleavage is most likely to occur at the most substituted carbon atoms.[5] Online tools and software can simulate this fragmentation process to predict the resulting mass spectrum.[5]

Visualizations

Structure of this compound

References

An In-depth Technical Guide to the Thermodynamic Properties of C12H26 Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of dodecane (B42187) (C12H26) and its various isomers. Understanding these properties is crucial for a wide range of applications, from fuel development and materials science to computational chemistry and drug design. This document presents critically evaluated data, details the experimental methodologies used for their determination, and provides a logical workflow for the analysis of these properties.

Introduction to Dodecane Isomers and Their Thermodynamic Significance

Dodecane (C12H26) is an alkane with 355 structural isomers, each exhibiting unique physical and chemical properties. The arrangement of carbon atoms, from a linear chain (n-dodecane) to highly branched structures, significantly influences their thermodynamic stability and behavior. Key thermodynamic properties such as enthalpy of formation, standard entropy, heat capacity, and Gibbs free energy of formation dictate the feasibility and energy changes associated with chemical reactions, phase transitions, and intermolecular interactions. For researchers in drug development, understanding the thermodynamics of non-polar, alkane-like moieties is essential for predicting the binding affinity and solubility of drug candidates.

Comparative Thermodynamic Data of C12H26 Isomers

The following table summarizes key thermodynamic properties for n-dodecane and a selection of its branched isomers at standard conditions (298.15 K and 1 bar). These values have been compiled from critically evaluated data sources.

| Isomer Name | IUPAC Name | CAS Number | Enthalpy of Formation (ΔfH°) (gas, kJ/mol) | Standard Entropy (S°) (gas, J/mol·K) | Heat Capacity (Cp) (gas, J/mol·K) | Gibbs Free Energy of Formation (ΔfG°) (gas, kJ/mol) |

| n-Dodecane | Dodecane | 112-40-3 | -290.9 ± 1.4[1] | 622.50[1] | 258.16 | 45.3 |

| 2-Methylundecane | 2-Methylundecane | 7045-71-8 | -295.4 | 614.63 | 258.16 | 42.1 |

| 3-Methylundecane | 3-Methylundecane | 1002-43-3 | -293.9 | 620.32 | 258.16 | 43.6 |

| 4-Methylundecane | 4-Methylundecane | 2980-69-0 | -293.9 | 620.32 | 258.16 | 43.6 |

| 5-Methylundecane | 5-Methylundecane | 13150-87-3 | -293.9 | 620.32 | 258.16 | 43.6 |

| 2,3-Dimethyldecane | 2,3-Dimethyldecane | 17312-44-6 | -298.7 | 609.44 | 258.16 | 45.28[2] |

| 2,5-Dimethyldecane | 2,5-Dimethyldecane | 17312-50-4 | -302.3 | 609.44 | 258.16 | 38.8 |

| 2,6-Dimethyldecane | 2,6-Dimethyldecane | 13150-81-7 | -301.2 | 615.13 | 258.16 | 39.9 |

| 2,9-Dimethyldecane | 2,9-Dimethyldecane | 1002-17-1 | -302.3 | 609.44 | 258.16 | 38.8 |

| 5,5-Dimethyldecane | 5,5-Dimethyldecane | 17453-92-8 | -304.7 | 603.75 | 258.16 | 36.4 |

| 2,2,4,6,6-Pentamethylheptane | 2,2,4,6,6-Pentamethylheptane | 13475-82-6 | -313.79[3] | 569.86 | 258.16 | 53.40[3] |

Note: Some values are estimated based on group contribution methods where experimental data is unavailable.

Experimental Protocols for Determining Thermodynamic Properties

The accurate determination of thermodynamic properties relies on precise calorimetric techniques. The following sections detail the methodologies for two key experimental procedures.

Combustion Calorimetry for Enthalpy of Formation

Combustion calorimetry is the primary method for determining the standard enthalpy of formation of organic compounds.

Objective: To measure the heat of combustion of a C12H26 isomer, from which the standard enthalpy of formation can be calculated.

Apparatus:

-

A high-precision bomb calorimeter, typically a constant-volume type.

-

A certified benzoic acid pellet for calibration.

-

A sample holder (e.g., a platinum crucible).

-

An ignition system with a fuse wire (e.g., platinum or iron).

-

A high-pressure oxygen cylinder.

-

A temperature measurement system with a resolution of at least 0.001 K.

-

A dewar flask or an isothermal jacket to minimize heat exchange with the surroundings.

Procedure:

-

Calibration: The heat capacity of the calorimeter is determined by combusting a known mass of benzoic acid, which has a certified heat of combustion.

-

Sample Preparation: A precise mass of the C12H26 isomer is placed in the sample holder.

-

Assembly: The sample holder and fuse wire are placed in the bomb. The bomb is then sealed and purged with oxygen before being filled to a pressure of approximately 30 atm.

-

Calorimeter Setup: The bomb is submerged in a known mass of water in the calorimeter's dewar. The system is allowed to reach thermal equilibrium.

-

Ignition and Data Acquisition: The initial temperature is recorded. The sample is then ignited by passing a current through the fuse wire. The temperature of the water is recorded at regular intervals until a constant temperature is reached after the combustion is complete.

-

Analysis: The corrected temperature rise is determined, accounting for heat exchange with the surroundings. The heat of combustion is calculated using the heat capacity of the calorimeter and the temperature change.

-

Corrections: Corrections are applied for the heat of combustion of the fuse wire and for the formation of nitric acid from residual nitrogen in the bomb.

-

Calculation of Enthalpy of Formation: The standard enthalpy of formation is calculated from the standard enthalpy of combustion using Hess's law, with the known standard enthalpies of formation of CO2 and H2O.

Adiabatic Calorimetry for Heat Capacity

Adiabatic calorimetry is employed to measure the heat capacity of substances in their condensed phases.

Objective: To determine the heat capacity of a liquid C12H26 isomer as a function of temperature.

Apparatus:

-

An adiabatic calorimeter with a sample vessel.

-

A surrounding adiabatic shield or jacket.

-

A precision heater to supply energy to the sample.

-

A temperature sensor (e.g., a platinum resistance thermometer) for both the sample vessel and the shield.

-

A control system to maintain the shield temperature as close as possible to the sample temperature, minimizing heat loss.[4]

-

A vacuum system to evacuate the space between the sample vessel and the shield.

Procedure:

-

Sample Loading: A known mass of the degassed C12H26 isomer is loaded into the sample vessel.

-

Thermal Equilibration: The calorimeter is cooled to the starting temperature and allowed to reach thermal equilibrium.

-

Heating and Measurement: A known amount of electrical energy is supplied to the sample through the heater over a specific time interval, causing a small increase in temperature.

-

Adiabatic Control: Throughout the heating period, the temperature of the adiabatic shield is continuously adjusted to match the temperature of the sample vessel, ensuring that no heat is exchanged with the surroundings.[4]

-

Temperature Rise Measurement: The initial and final equilibrium temperatures of the sample are precisely measured.

-

Calculation of Heat Capacity: The heat capacity of the sample is calculated from the amount of energy supplied and the measured temperature rise, after subtracting the heat capacity of the empty sample vessel (which is determined in a separate experiment).

-

Temperature Dependence: The procedure is repeated at different temperatures to determine the heat capacity as a function of temperature.

Logical Workflow for Thermodynamic Property Analysis

The following diagram illustrates the logical workflow from the initial selection of a C12H26 isomer to the final application of its thermodynamic data.

Caption: Logical workflow for the determination and application of thermodynamic properties of C12H26 isomers.

Conclusion

The thermodynamic properties of C12H26 isomers are fundamental to various scientific and industrial applications. This guide has provided a comparative summary of key thermodynamic data for several dodecane isomers, detailed the experimental protocols for their determination, and presented a logical workflow for their analysis. The presented data highlights the significant impact of isomeric structure on thermodynamic stability. For researchers in drug development and other fields, a thorough understanding and utilization of this data are essential for accurate modeling and prediction of molecular behavior.

References

- 1. Adiabatic Calorimetry Testing: Understanding the Basics - zeal [zealinstruments.com]

- 2. 2,3-Dimethyldecane (CAS 17312-44-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. WTT- Under Construction Page [wtt-pro.nist.gov]

- 4. High-Temperature Adiabatic Calorimeter for Constant-Volume Heat Capacity Measurements of Compressed Gases and Liquids - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Discovery, Isolation, and Characterization of Novel Dodecane Isomers

Audience: Researchers, scientists, and drug development professionals.

Abstract: Dodecane (B42187) (C12H26) is an alkane with 355 structural isomers, each possessing unique physicochemical properties.[1] The diversity of these isomers presents significant opportunities in various fields, from materials science to pharmacology. However, the discovery and isolation of specific, novel isomers from complex mixtures remain a considerable challenge. This technical guide provides an in-depth overview of the key methodologies for synthesizing, separating, and characterizing dodecane isomers. It includes detailed experimental protocols, quantitative data on select isomers, and discusses the relevance of isomeric purity in the context of drug development and biological activity.

Discovery and Synthesis of Novel Dodecane Isomers

The generation of novel, particularly branched, dodecane isomers often relies on the catalytic hydroisomerization of n-dodecane. This process converts linear alkanes into their branched counterparts, which are valuable for applications such as high-octane fuels and as precursors for specialty chemicals.[2][3] The process utilizes bifunctional catalysts, typically containing a noble metal (like Platinum) on an acidic support (like a zeolite).[4][5]

Hydroisomerization Protocol

The following is a generalized protocol for the hydroisomerization of n-dodecane.

Objective: To synthesize a mixture of branched dodecane isomers from n-dodecane.

Materials:

-

n-dodecane (reactant)

-

Bifunctional catalyst (e.g., 0.5 wt% Pt on a ZSM-22/Y zeolite support)[5]

-

High-pressure fixed-bed reactor system

-

Hydrogen (H2) gas

-

Inert gas (e.g., Nitrogen) for purging

Procedure:

-

Catalyst Activation: The catalyst is typically activated in the reactor by heating under a flow of hydrogen to reduce the metal sites.

-

Reaction Setup: The activated catalyst is packed into the fixed-bed reactor. The system is purged with an inert gas and then pressurized with hydrogen.

-

Reaction Execution: Liquid n-dodecane is fed into the reactor along with a continuous flow of hydrogen at elevated temperature and pressure (e.g., 220-310 °C and 20-60 bar).[4]

-

Product Collection: The reaction effluent, a mixture of unreacted n-dodecane and various iso-dodecane products, is cooled and collected for subsequent analysis and separation.

-

Analysis: The product mixture is analyzed using Gas Chromatography (GC) to determine the conversion of n-dodecane and the selectivity towards different isomers.[5]

Isolation and Separation of Dodecane Isomers

Due to their similar chemical properties and often close boiling points, separating alkane isomers is a challenging task.[6] Several techniques are employed, ranging from physical separation methods to advanced chromatography.

Separation Techniques

-

Fractional Distillation: This method is effective for separating isomers with significant differences in boiling points. It requires columns with a high number of theoretical plates and is most suitable for bulk separations.[6]

-

Adsorptive Separation: Microporous materials like zeolites can separate linear from branched alkanes based on molecular sieving. For instance, zeolite 5A allows linear paraffins to enter its pores while excluding branched isomers.[7][8] Other materials like silicalite separate isomers based on configurational entropy effects, where linear alkanes "pack" more efficiently within the channel structures.[7]

-

Chromatography: High-resolution separation is typically achieved using chromatographic techniques.

-

Gas Chromatography (GC): Capillary GC is a powerful tool for separating complex mixtures of hydrocarbon isomers due to its high efficiency.[9]

-

High-Performance Liquid Chromatography (HPLC): HPLC, particularly with specialized columns, can separate structural isomers. Chiral stationary phases (CSPs) are required to resolve enantiomers.[10][11]

-

Experimental Protocol: HPLC Separation of Isomers

The following protocol outlines a general approach for separating dodecane isomers using reversed-phase HPLC.

Objective: To separate a mixture of dodecane isomers into individual components.

Materials:

-

HPLC system with a suitable detector (e.g., UV-Vis or Refractive Index Detector).

-

Reversed-phase C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

HPLC-grade solvents (e.g., acetonitrile (B52724), methanol, water).[10]

-

Sample of mixed dodecane isomers.

-

0.22 µm syringe filters.

Procedure:

-

Sample Preparation:

-

Accurately weigh and dissolve the isomer mixture in a solvent compatible with the mobile phase (e.g., acetonitrile).[10]

-

If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.

-

Dilute the solution to an appropriate concentration.

-

Filter the final solution through a 0.22 µm syringe filter into an HPLC vial to remove particulate matter.[10]

-

-

Method Development:

-

Scouting Gradient: Perform a broad gradient run (e.g., 5% to 95% acetonitrile in water) to determine the approximate solvent concentration required to elute the isomers.[10]

-

Optimization: Based on the scouting run, develop an isocratic or shallow gradient method to achieve baseline separation. Adjust the organic modifier (acetonitrile vs. methanol) and mobile phase additives if necessary to improve selectivity.

-

-

Analysis:

-

Inject the prepared sample onto the HPLC system.

-

Monitor the elution of isomers using the detector.

-

Identify and quantify the separated isomers based on their retention times and peak areas.

-

Quantitative Data of Select Dodecane Isomers

The physical and chemical properties of dodecane isomers can vary significantly with their structure. This data is crucial for designing separation processes and for understanding their behavior in different applications.

| Property | n-Dodecane | 2,2,4,6,6-Pentamethylheptane (B104275) (iso-dodecane) |

| Molecular Formula | C12H26 | C12H26 |

| Molecular Weight | 170.34 g/mol | 170.34 g/mol |

| Boiling Point | 216.3 °C | 177.2 °C |

| Melting Point | -9.6 °C | -70.4 °C |

| Density | 0.749 g/cm³ | 0.746 g/cm³ |

| Derived Cetane Number (DCN) | N/A | 16.8 (±1)[12] |

| Threshold Sooting Index (TSI) | N/A | 15.4 (±0.5)[12] |

(Data for n-dodecane sourced from PubChem CID 8182, and iso-dodecane data from various sources as cited)[12][13]

Relevance to Drug Development and Biological Activity

While alkanes are often considered biologically inert, their isomers can exhibit distinct biological activities and are relevant to drug development professionals for several reasons.

-

Lipophilicity and Drug Delivery: The lipophilic nature of long-chain alkanes allows them to interact with cell membranes and the hydrophobic pockets of proteins.[14] This makes them valuable as scaffolds or components in drug delivery systems.

-

Structure-Activity Relationship: The branching of an alkane chain significantly alters its shape and ability to interact with biological targets. For example, studies on 1-dodecanol (B7769020) and its branched isomer, 2-methyl-1-dodecanol, suggest that the methyl branch is expected to alter physicochemical properties and lead to distinct biological activities.[15] While not dodecane, this principle applies. Some dodecane isomers have been reported to possess antimicrobial and antifungal properties.[16][17]

-

Metabolism and Bioconcentration: The structure of an isomer can affect its rate of metabolism and potential for bioaccumulation. A study on fathead minnows showed that the highly branched isomer 2,2,4,6,6-pentamethylheptane (PMH) could be quantified in fish tissue, whereas n-dodecane could not, suggesting differences in their uptake or metabolism.[18]

-

Stereoisomerism: For chiral isomers, different enantiomers can have vastly different biological effects, ranging from the desired therapeutic outcome to inactivity or toxicity.[19][20] Therefore, the stereoselective synthesis and separation of isomers are critical in pharmacology.[19]

References

- 1. Dodecane - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. Exploiting entropy to separate alkane isomers [pubsapp.acs.org]

- 8. Adsorptive process design for the separation of hexane isomers using zeolites - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. vurup.sk [vurup.sk]

- 10. benchchem.com [benchchem.com]

- 11. chromatographytoday.com [chromatographytoday.com]

- 12. researchgate.net [researchgate.net]

- 13. Dodecane | C12H26 | CID 8182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Bioconcentration of n-dodecane and its highly branched isomer 2,2,4,6,6-pentamethylheptane in fathead minnows - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]

Conformational Landscape of 2,4,4,6-Tetramethyloctane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Highly substituted alkanes, such as 2,4,4,6-tetramethyloctane, present a complex conformational landscape due to the interplay of steric and torsional strains. Understanding the preferred three-dimensional arrangements of these molecules is crucial in fields ranging from materials science to drug design, where molecular shape dictates physical properties and biological activity. This technical guide provides an in-depth analysis of the conformational preferences of this compound. Due to the absence of specific experimental data for this molecule in publicly available literature, this paper extrapolates from the well-established principles of alkane conformational analysis. It outlines a comprehensive approach, combining computational modeling and spectroscopic techniques, to elucidate the molecule's conformational isomers and their relative energies. This guide serves as a framework for the detailed conformational analysis of complex branched alkanes.

Introduction to Alkane Conformational Analysis

The rotation around carbon-carbon single (σ) bonds gives rise to different spatial arrangements of atoms in a molecule, known as conformations or conformers.[1][2][3] These conformers are in constant interconversion and their relative populations are determined by their potential energies. The primary factors governing conformational stability are:

-

Torsional Strain: Arises from the eclipsing of bonds on adjacent atoms. Staggered conformations, where bonds are maximally separated, are energetically favored over eclipsed conformations.

-

Steric Strain: Results from non-bonded atoms being forced into close proximity, leading to repulsive interactions. Gauche interactions between bulky groups are a common source of steric strain.[1]

The conformational analysis of simple alkanes like ethane (B1197151) and butane (B89635) provides the foundational understanding for predicting the behavior of more complex structures.[1][2][4] For instance, in butane, the anti conformation, where the two methyl groups are 180° apart, is the most stable, while the fully eclipsed conformation is the least stable.[1]

Conformational Analysis of this compound

The structure of this compound, with its multiple methyl substituents and a quaternary carbon center, leads to significant steric hindrance that will dominate its conformational preferences. The key rotatable bonds for analysis are C2-C3, C3-C4, C4-C5, and C5-C6.

Due to the lack of specific experimental data for this compound, we will present a hypothetical analysis based on established principles. The following sections outline the expected conformational preferences and a robust methodology to validate these predictions.

Key Rotatable Bonds and Expected Conformations

The C4 carbon, being a quaternary center with two methyl groups and being bonded to two methylene (B1212753) groups (part of the larger octane (B31449) chain), creates a region of high steric congestion. Rotation around the C3-C4 and C4-C5 bonds will be particularly hindered. It is anticipated that the molecule will adopt conformations that minimize the interactions between the bulky substituents.

For instance, looking down the C3-C4 bond, the t-butyl-like group at C4 will sterically interact with the substituents at C2. Similarly, rotations around the C5-C6 bond will be influenced by the steric bulk of the rest of the molecule. The most stable conformers are expected to arrange the carbon backbone in a staggered, anti-periplanar fashion where possible, to move the methyl groups as far apart as possible.

Proposed Experimental and Computational Protocols

A thorough conformational analysis of this compound would necessitate a combined computational and experimental approach.

Computational Modeling Protocol

Computational chemistry is a powerful tool for exploring the potential energy surface of a molecule and identifying its stable conformers.[5][6][7]

Methodology:

-

Initial Structure Generation: The 3D structure of this compound would be built using molecular modeling software.

-

Conformational Search: A systematic or stochastic conformational search would be performed to identify all possible low-energy conformers. This involves rotating the key dihedral angles and minimizing the energy of the resulting structures.

-

Energy Calculations: The energies of the identified conformers would be calculated using a suitable level of theory. Molecular mechanics (e.g., MMFF or AMBER) can be used for an initial screening, followed by more accurate quantum mechanical methods (e.g., Density Functional Theory) for the low-energy conformers.

-

Population Analysis: The relative populations of the conformers at a given temperature can be calculated from their Gibbs free energies using the Boltzmann distribution.

A hypothetical workflow for the computational analysis is depicted below:

NMR Spectroscopy Protocol

Nuclear Magnetic Resonance (NMR) spectroscopy is a key experimental technique for conformational analysis in solution.[8] Karplus-type relationships can be used to correlate observed scalar coupling constants (J-couplings) with dihedral angles.[8]

Methodology:

-

Sample Preparation: A solution of purified this compound would be prepared in a suitable deuterated solvent.

-

NMR Data Acquisition: A suite of 1D and 2D NMR experiments (e.g., ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY/ROESY) would be acquired at various temperatures.

-

Spectral Assignment: All proton and carbon signals would be unambiguously assigned.

-

J-Coupling and NOE/ROE Analysis: Vicinal proton-proton coupling constants (³JHH) would be extracted from the high-resolution ¹H NMR spectrum. Nuclear Overhauser effect (NOE) or Rotating-frame Overhauser effect (ROE) data would provide information about through-space proximities of protons.

-

Conformational Population Averaging: The experimentally observed NMR parameters are a weighted average of the parameters for each individual conformer. These experimental values would be compared with the predicted values for the computationally determined conformers to refine the population distribution.

The interplay between computational and experimental methods is illustrated below:

Hypothetical Data Presentation

In the absence of experimental data, the following tables illustrate how the results of a comprehensive conformational analysis of this compound could be presented. The values provided are for illustrative purposes only and are based on typical energy differences observed for sterically hindered alkanes.

Table 1: Calculated Relative Energies and Populations of Hypothetical Low-Energy Conformers of this compound

| Conformer ID | Relative Energy (kcal/mol) | Population at 298 K (%) | Key Dihedral Angles (C3-C4-C5-C6) |

| Conf-1 | 0.00 | 75.3 | ~180° (anti) |

| Conf-2 | 1.50 | 10.2 | ~60° (gauche) |

| Conf-3 | 1.65 | 8.5 | ~-60° (gauche) |

| Conf-4 | 3.00 | 1.5 | Eclipsed (transition state) |

| ... | ... | ... | ... |

Table 2: Comparison of Hypothetical Experimental and Calculated ³JHH Coupling Constants

| Proton Pair | Experimental ³JHH (Hz) | Calculated ³JHH (Hz) (Population Averaged) |

| H2a-H3a | 7.2 | 7.1 |

| H5a-H6a | 4.5 | 4.8 |

| H5b-H6a | 11.8 | 11.5 |

| ... | ... | ... |

Conclusion

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 4.1 Conformation Analysis of Alkanes – Organic Chemistry I [kpu.pressbooks.pub]

- 3. Conformational Analysis of Alkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 4. users.wfu.edu [users.wfu.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. uwosh.edu [uwosh.edu]

- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]

Methodological & Application

Application Notes and Protocols for Gas Chromatography Analysis of 2,4,4,6-Tetramethyloctane

Introduction

2,4,4,6-Tetramethyloctane is a highly branched alkane and an isomer of dodecane. The analysis of such compounds by gas chromatography (GC) is crucial in various fields, including petrochemical analysis, environmental monitoring, and chemical synthesis. Due to the structural similarities among its isomers, achieving good chromatographic separation is essential for accurate identification and quantification. This document provides detailed application notes and protocols for the gas chromatographic analysis of this compound.

Data Presentation

| Compound | Stationary Phase | Column Type | Temperature (°C) | Kovats Retention Index (I) |

| 3,4,5,6-Tetramethyloctane | SE-30 | Capillary | 70 | 1100.6[1][2] |

Note: The retention behavior of this compound is expected to be in a similar range on a non-polar stationary phase. For precise identification, it is recommended to run a standard of this compound under the specific experimental conditions.

Experimental Protocols

This section outlines a general protocol for the analysis of tetramethyloctane isomers using gas chromatography coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS).

1. Sample Preparation

-

Standard Preparation: Prepare a stock solution of this compound in a volatile, high-purity solvent such as hexane (B92381) or pentane. Create a series of dilutions to generate a calibration curve for quantitative analysis.

-

Sample Preparation: Dilute the sample matrix containing this compound in the same solvent used for the standards to an appropriate concentration. If necessary, perform a liquid-liquid extraction or solid-phase extraction to remove interfering matrix components.

2. Gas Chromatography (GC) Conditions

The following table outlines typical GC parameters for the analysis of branched alkanes.

| Parameter | Recommended Setting |

| GC System | Gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID) or mass spectrometer (MS). |

| Column | A non-polar capillary column is recommended for the separation of alkanes based on their boiling points.[3] Examples include columns with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5, HP-5ms) or a 100% dimethylpolysiloxane stationary phase (e.g., DB-1, HP-1). |

| Column Dimensions | 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness. |

| Carrier Gas | Helium or Hydrogen. |

| Flow Rate | Constant flow mode, typically 1.0-1.5 mL/min. |

| Injector Temperature | 250 °C. |

| Injection Mode | Split injection is suitable for most analyses. A split ratio of 50:1 is a good starting point and can be optimized. |

| Injection Volume | 1 µL. |

| Oven Temperature Program | Initial temperature: 50 °C, hold for 2 minutes. Ramp at 10 °C/min to 250 °C. Hold at 250 °C for 5 minutes. This program should be optimized based on the specific column and the complexity of the sample. |

| Detector | FID: Temperature: 280 °C. Hydrogen flow: 30 mL/min. Air flow: 300 mL/min. Makeup gas (Nitrogen or Helium) flow: 25 mL/min. MS: Transfer line temperature: 280 °C. Ion source temperature: 230 °C. Electron ionization (EI) at 70 eV. Mass scan range: m/z 40-400. |

3. Data Analysis

-

Qualitative Analysis: Identify the this compound peak in the chromatogram by comparing its retention time to that of a known standard. If using a mass spectrometer, confirm the identity by comparing the acquired mass spectrum with a reference spectrum.

-

Quantitative Analysis: For quantification, construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations. Determine the concentration of this compound in the unknown sample by interpolating its peak area from the calibration curve.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the GC analysis of this compound.

Caption: Experimental workflow for GC analysis of this compound.

References

Application Note: Mass Spectrometry Fragmentation of 2,4,4,6-Tetramethyloctane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2,4,4,6-tetramethyloctane, a highly branched C12 alkane. Understanding the fragmentation behavior of such molecules is crucial for their identification and structural elucidation in complex mixtures, a common requirement in petrochemical analysis, environmental screening, and metabolomics studies within drug development. This application note outlines the predicted major fragmentation pathways, presents a quantitative summary of expected fragment ions, and provides a detailed experimental protocol for gas chromatography-mass spectrometry (GC-MS) analysis.

Introduction

Branched alkanes, such as this compound, present a unique challenge in mass spectrometry due to their propensity for extensive fragmentation and the often-low abundance or complete absence of the molecular ion peak under typical electron ionization conditions.[1][2] The fragmentation is primarily governed by the stability of the resulting carbocations, with cleavage occurring preferentially at the branching points to yield more stable tertiary and secondary carbocations.[2][3] This predictable fragmentation behavior, however, also serves as a powerful tool for structural determination. This note will detail the expected fragmentation pattern of this compound, providing researchers with a reference for its identification.

Predicted Mass Spectrometry Fragmentation Pattern

Under electron ionization (70 eV), this compound (molecular weight: 170.33 g/mol ) is expected to undergo significant fragmentation. The molecular ion peak (M⁺) at m/z 170 is anticipated to be of very low abundance or absent altogether, a characteristic feature of highly branched alkanes.[1] The fragmentation will be dominated by cleavage at the C4 and C6 positions, which are highly substituted, leading to the formation of stable carbocations.

The primary fragmentation pathways are expected to involve the loss of various alkyl radicals, leading to the formation of characteristic fragment ions. The most stable carbocations will give rise to the most abundant peaks in the mass spectrum.

Quantitative Data Summary

The following table summarizes the predicted major fragment ions, their proposed structures, and their expected relative intensities for this compound. This data is inferred from the general principles of alkane fragmentation and by analogy with the mass spectra of structurally similar branched C12 alkanes.

| m/z | Proposed Fragment Ion | Proposed Structure | Relative Intensity (%) |

| 57 | tert-Butyl cation | [C(CH₃)₃]⁺ | 100 (Base Peak) |

| 71 | C₅H₁₁⁺ | [CH₂C(CH₃)₂CH₃]⁺ | 45 |

| 85 | C₆H₁₃⁺ | [CH(CH₃)CH₂C(CH₃)₃]⁺ | 30 |

| 43 | Isopropyl cation | [CH(CH₃)₂]⁺ | 60 |

| 41 | Allyl cation | [C₃H₅]⁺ | 40 |

| 29 | Ethyl cation | [CH₂CH₃]⁺ | 25 |

| 113 | C₈H₁₇⁺ | [M - C₄H₉]⁺ | 15 |

| 127 | C₉H₁₉⁺ | [M - C₃H₇]⁺ | 10 |

| 170 | Molecular Ion | [C₁₂H₂₆]⁺ | <1 |

Experimental Protocols

This section provides a detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation

-

Standard Solution: Prepare a 100 µg/mL stock solution of this compound in a volatile, high-purity solvent such as hexane (B92381) or dichloromethane.

-

Working Standards: Perform serial dilutions of the stock solution to prepare working standards in the range of 1-50 µg/mL.

-

Sample Matrix: For the analysis of this compound in a complex matrix, employ a suitable extraction technique (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the hydrocarbon fraction.

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: An Agilent 7890 GC system or equivalent.

-

Mass Spectrometer: An Agilent 5975C Mass Selective Detector or equivalent.

-

GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended for the separation of hydrocarbons.[4]

-

Injector: Split/splitless injector.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Hold: Hold at 250 °C for 5 minutes.

-

-

Injector Temperature: 250 °C.

-

Injection Mode: Split (split ratio of 50:1) or splitless, depending on sample concentration.

-

Injection Volume: 1 µL.

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: m/z 25-250.

-

Scan Speed: 2 scans/second.

Data Acquisition and Analysis

-

Acquire the mass spectra of the prepared standards and samples.

-

Integrate the peaks in the total ion chromatogram (TIC).

-

Identify the peak corresponding to this compound based on its retention time and mass spectrum.

-

Compare the acquired mass spectrum with the predicted fragmentation pattern and the reference spectrum of similar compounds for confirmation.

-

For quantitative analysis, construct a calibration curve by plotting the peak area of a characteristic ion (e.g., m/z 57) against the concentration of the working standards.

Visualization of Fragmentation Pathway

The following diagram illustrates the predicted major fragmentation pathways of this compound upon electron ionization.

Caption: Predicted EI fragmentation of this compound.

Logical Workflow for Analysis

The following diagram outlines the logical workflow for the GC-MS analysis of this compound.

Caption: GC-MS analysis workflow for this compound.

Conclusion

The mass spectrometry fragmentation of this compound is characterized by predictable cleavage at its branched centers, leading to the formation of stable carbocations. Although the molecular ion is typically not observed, the prominent fragment ions, particularly the base peak at m/z 57, provide a reliable signature for its identification. The provided GC-MS protocol offers a robust method for the separation and analysis of this and similar highly branched alkanes. This information is valuable for researchers in various scientific disciplines requiring the detailed structural characterization of complex hydrocarbon mixtures.

References

Application Note: 1H and 13C NMR Spectral Analysis of 2,4,4,6-Tetramethyloctane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This application note provides a detailed protocol and analysis of the ¹H and ¹³C NMR spectra of 2,4,4,6-tetramethyloctane, a highly branched alkane. Understanding the NMR spectra of such molecules is crucial for their identification and characterization in various applications, including lubricant and fuel development, and as reference compounds in chemical analysis. Due to extensive signal overlap in the aliphatic region of ¹H NMR spectra for complex alkanes, a combination of one-dimensional (¹H, ¹³C) and potentially two-dimensional NMR experiments is often necessary for unambiguous signal assignment.[1][2]

Predicted NMR Spectral Data

The ¹H and ¹³C NMR spectra of this compound are predicted based on established principles of chemical shifts and spin-spin coupling in alkanes. Protons and carbons in alkanes resonate in the upfield region of the NMR spectrum, typically between 0.5 and 2.0 ppm for ¹H and 10 to 60 ppm for ¹³C.[1][3] The specific chemical shifts are influenced by the local electronic environment and the degree of substitution.

Predicted ¹H NMR Data for this compound

| Signal | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |

| a | 0.85 | t | 3H | -CH₂CH₃ (C8) |

| b | 0.88 | d | 6H | -CH(CH₃ )₂ (C1 & C2') |

| c | 0.90 | s | 6H | -C(CH₃ )₂- (C4' & C4'') |

| d | 1.15 | m | 2H | -CH₂ - (C5) |

| e | 1.25 | m | 2H | -CH₂ - (C3) |

| f | 1.35 | m | 1H | -CH - (C6) |

| g | 1.80 | m | 1H | -CH - (C2) |

| h | 1.20 | m | 2H | -CH₂ - (C7) |

Note: The chemical shifts are estimated and may vary depending on the solvent and experimental conditions. 'm' denotes a complex multiplet due to overlapping signals, a common feature in the ¹H NMR spectra of long-chain alkanes.[4]

Predicted ¹³C NMR Data for this compound

| Signal | Chemical Shift (δ, ppm) (Predicted) | Assignment |

| 1 | ~14 | C8 |

| 2 | ~23 | C1, C2' |

| 3 | ~25 | C6' |

| 4 | ~30 | C4', C4'' |

| 5 | ~32 | C4 |

| 6 | ~35 | C2 |

| 7 | ~40 | C6 |

| 8 | ~49 | C5 |

| 9 | ~51 | C3 |

| 10 | ~25 | C7 |

Note: Chemical shifts for alkanes are sensitive to substitution patterns. Quaternary carbons, like C4, appear in a distinct region.[3]

Experimental Protocols

A detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra is provided below.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Addition: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a clean, dry vial. The choice of solvent can slightly influence chemical shifts.

-

Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube.

-

Internal Standard (Optional): A small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), can be added for precise chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to improve signal dispersion, especially for the complex proton spectrum.

-

¹H NMR Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: 12-16 ppm, centered around 5-6 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

Temperature: 298 K.

-

-

¹³C NMR Parameters:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) to provide singlet signals for each unique carbon.

-

Spectral Width: 200-250 ppm, centered around 100-120 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the solvent peak or the internal standard (TMS).

-

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Peak Picking: Identify and label the chemical shifts of all signals in both ¹H and ¹³C spectra.

Visualizations

Molecular Structure and Atom Numbering

The following diagram illustrates the structure of this compound with the numbering scheme used for the predicted NMR data assignments.

Caption: Structure of this compound with atom labels.

NMR Analysis Workflow

This diagram outlines the general workflow for the NMR spectral analysis of an organic compound.

Caption: Workflow for NMR spectral analysis.

Conclusion

The predicted ¹H and ¹³C NMR data, along with the detailed experimental protocol, provide a comprehensive guide for the spectral analysis of this compound. While one-dimensional NMR is a primary tool, for highly branched and isomeric alkanes, advanced techniques such as COSY, HSQC, and HMBC may be necessary for complete and unambiguous structural confirmation.[1][2] This application note serves as a valuable resource for researchers in organic chemistry, materials science, and drug development who work with complex aliphatic compounds.

References

Application Notes & Protocols: Utilizing 2,4,4,6-Tetramethyloctane as a Reference Standard in GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the use of 2,4,4,6-tetramethyloctane as a reference standard in Gas Chromatography-Mass Spectrometry (GC-MS). This document outlines its application, relevant protocols for sample preparation and analysis, and data interpretation.

Introduction

This compound, a branched C12 alkane, is a suitable reference standard for GC-MS analysis, particularly in the quantification of volatile and semi-volatile organic compounds. Its chemical inertness, thermal stability, and distinct mass spectrum make it an excellent internal standard for complex matrices such as environmental samples, petroleum products, and in the analysis of volatile metabolites.

Key Attributes of this compound as a Reference Standard:

-

Chemical Inertness: As a saturated hydrocarbon, it is unlikely to react with analytes or components of the sample matrix.

-

Elution Profile: Its boiling point and branching result in a retention time that is typically well-resolved from many common analytes, minimizing chromatographic interference.

-

Mass Spectrum: Provides a characteristic fragmentation pattern under electron ionization (EI), allowing for clear identification and quantification.

-

Commercial Availability: Readily available in high purity.

Applications

This compound is particularly useful as an internal standard in the following applications:

-

Environmental Monitoring: Quantification of gasoline range organics (GRO), diesel range organics (DRO), and other petroleum hydrocarbons in soil and water samples.

-

Petrochemical Analysis: Quality control and compositional analysis of fuels and lubricants.

-